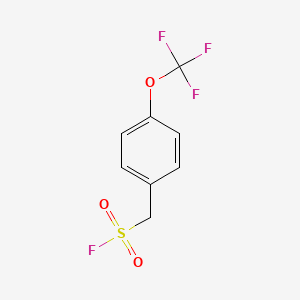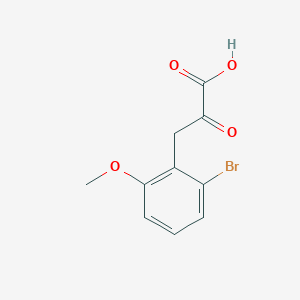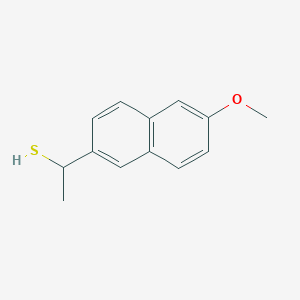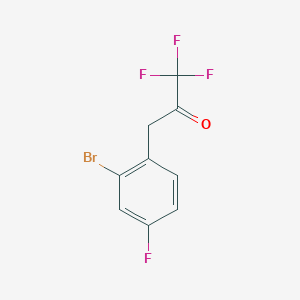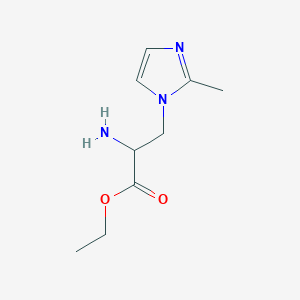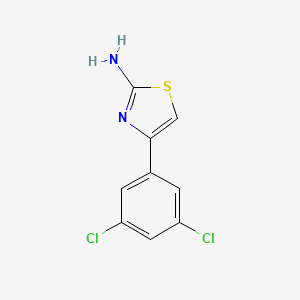
rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is a synthetic organic compound that features a cyclopropane ring substituted with an amine group and a boronate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a borylation reaction, often using a boron-containing reagent such as bis(pinacolato)diboron.
Amination: The amine group can be introduced through a substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form a boronic acid or other oxidized boron species.
Reduction: The amine group can be reduced to form a primary amine or other reduced nitrogen species.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Boronic acids, boronates, and other oxidized boron species.
Reduction: Primary amines and other reduced nitrogen species.
Substitution: Cyclopropane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The amine group can be used to conjugate the compound to biomolecules for various biological applications.
Medicine
Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical compounds.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” exerts its effects depends on the specific application. In catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In bioconjugation, the amine group can form covalent bonds with biomolecules, enabling the compound to be used in various biological assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simple cyclopropane derivative with an amine group.
Boronate Esters: Compounds containing a boronate ester group, such as pinacol boronate ester.
Cyclopropane Derivatives: Various cyclopropane derivatives with different functional groups.
Uniqueness
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is unique due to the combination of a cyclopropane ring, an amine group, and a boronate ester
Eigenschaften
Molekularformel |
C9H18BNO2 |
|---|---|
Molekulargewicht |
183.06 g/mol |
IUPAC-Name |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H18BNO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5,11H2,1-4H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
VZCIXXZNZMLCDE-RNFRBKRXSA-N |
Isomerische SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





